molecular formula C7H4BrFNNaO2 B13450472 Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate

Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate

Katalognummer: B13450472
Molekulargewicht: 256.00 g/mol
InChI-Schlüssel: PILGCWQVYUUYGV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate is an organic compound that features a bromopyridine moiety and a fluoroacetate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate typically involves the reaction of 5-bromopyridine with fluoroacetic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the bromopyridine and the fluoroacetate . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroacetate group can inhibit certain metabolic pathways by interfering with enzyme activities, while the bromopyridine moiety can bind to specific receptors or proteins, modulating their function .

Eigenschaften

Molekularformel

C7H4BrFNNaO2

Molekulargewicht

256.00 g/mol

IUPAC-Name

sodium;2-(5-bromopyridin-3-yl)-2-fluoroacetate

InChI

InChI=1S/C7H5BrFNO2.Na/c8-5-1-4(2-10-3-5)6(9)7(11)12;/h1-3,6H,(H,11,12);/q;+1/p-1

InChI-Schlüssel

PILGCWQVYUUYGV-UHFFFAOYSA-M

Kanonische SMILES

C1=C(C=NC=C1Br)C(C(=O)[O-])F.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.